Tiocarbazil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mode of Action:

- Research suggests Tiocarbazil disrupts plant cell division by interfering with microtubule assembly. Microtubules are essential for plant growth and development. ()

Target Weeds:

- Studies have investigated the effectiveness of Tiocarbazil against various weeds, including broadleaf weeds and grasses in rice paddies. () ()

Formulation and Application Techniques:

- Scientific literature explores different formulations of Tiocarbazil, including its use as a single agent or in combination with other herbicides for improved weed control. ()

Environmental Impact:

- Research into the environmental impact of Tiocarbazil is crucial. Studies assess its persistence in soil and water, potential for leaching, and impact on non-target organisms. ()

It's important to note:

- While research shows promise, Tiocarbazil may not be a commercially available herbicide. Further studies are needed to evaluate its efficacy, safety, and regulatory compliance.

Additional Considerations:

- Scientific research on Tiocarbazil is ongoing. New findings regarding its properties and potential applications may emerge in the future.

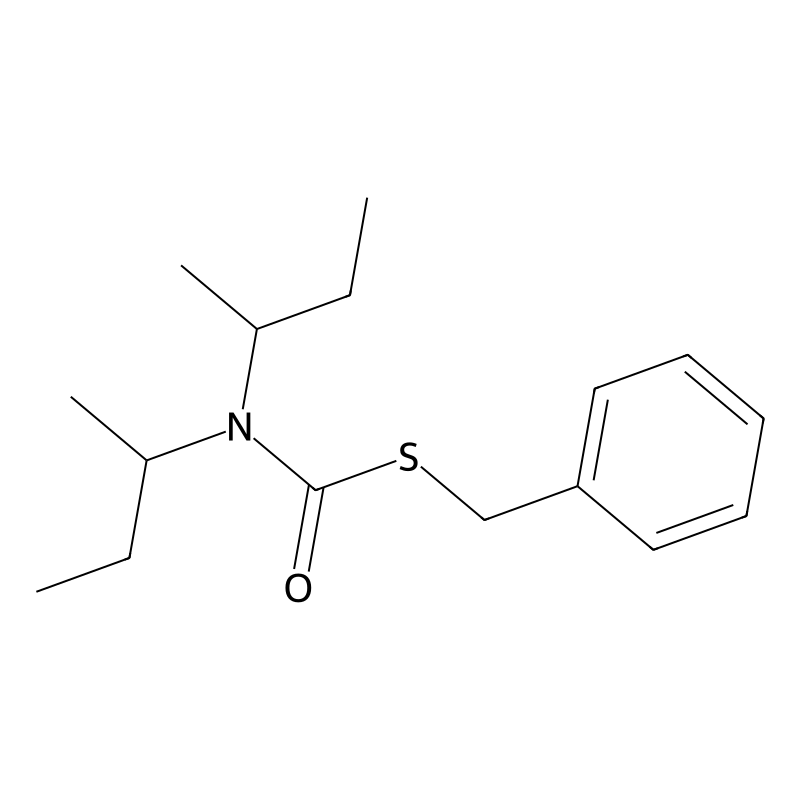

Tiocarbazil is a thiocarbamate herbicide primarily utilized for controlling barnyard grasses in submerged rice fields. It was introduced in the early 1970s and has since been recognized for its effectiveness in agricultural practices. The chemical formula for Tiocarbazil is C₁₆H₂₅NOS, and it is identified by the CAS number 36756-79-3 . The compound features a thiocarbamate functional group, which contributes to its herbicidal properties.

Tiocarbazil can be synthesized through several methods involving thiocarbamate precursors. One common approach involves reacting a suitable amine with a carbonyl compound in the presence of a thioketone or thiol. The synthesis can be optimized using various solvents and reaction conditions to enhance yield and purity .

The primary application of Tiocarbazil is as a herbicide in rice agriculture, particularly for managing barnyard grasses that compete with rice crops. Its effectiveness in submerged conditions makes it particularly valuable in rice paddies. Additionally, ongoing research explores its potential use in other agricultural settings and possibly in integrated pest management strategies .

Studies on Tiocarbazil have indicated potential interactions with other agricultural chemicals and environmental factors. For instance, its efficacy may be influenced by soil type, moisture levels, and the presence of other herbicides or fertilizers. Understanding these interactions is crucial for optimizing its application and minimizing adverse effects on non-target species and ecosystems .

Several compounds share similarities with Tiocarbazil, particularly within the class of thiocarbamates and related herbicides. Below is a comparison highlighting their unique characteristics:

Tiocarbazil stands out due to its specific application in submerged rice fields and its unique mechanism of action targeting barnyard grasses effectively.

Tiocarbazil industrial production relies on established thiocarbamate synthesis methodologies that have been optimized for large-scale manufacturing. The most prevalent industrial route involves the alkylation process using benzyl chloride and di-sec-butylcarbamothioic acid precursors [1] [2]. This method demonstrates excellent scalability and economic viability for commercial production.

The industrial synthesis typically employs a phase transfer catalysis system where organic and aqueous phases interact through specialized catalysts [1]. Key industrial facilities utilize Tetrabutylammonium bromide or similar quaternary ammonium salts as phase transfer catalysts to facilitate the reaction between benzyl chloride and thiocarbamate intermediates. The process operates at controlled temperatures ranging from 50-80°C with reaction times of 4-8 hours, achieving conversion rates of 70-85% [1].

Primary Industrial Route:

- Reactants: Benzyl chloride + Di-sec-butylcarbamothioic acid

- Catalyst: Phase transfer catalyst (TBAB or similar)

- Conditions: 50-80°C, 4-8 hours, inert atmosphere

- Yield: 70-85% conversion

- Scale: Typically 500-2000 kg batches [1]

Major industrial producers have implemented continuous flow synthesis systems that allow for enhanced control over reaction parameters and improved product consistency [2]. These systems incorporate automated temperature control, real-time monitoring of conversion rates, and integrated purification steps including distillation and crystallization.

Laboratory-Scale Synthesis Approaches

Laboratory synthesis of Tiocarbazil provides researchers with multiple pathway options that can be adapted based on available starting materials and desired purity specifications. Laboratory methods generally offer higher precision but lower throughput compared to industrial processes.

Thiocarbamate Precursor Methods

The thiocarbamate precursor approach represents the most commonly employed laboratory synthesis method [3]. This pathway involves the reaction of di-sec-butylamine with benzyl chlorothioformate under controlled basic conditions.

Detailed Procedure:

- Preparation of di-sec-butylamine solution in anhydrous dichloromethane (0.1-0.5 M concentration)

- Addition of triethylamine as base catalyst (1.2 equivalents)

- Dropwise addition of benzyl chlorothioformate at 0-5°C over 30-60 minutes

- Reaction progression at room temperature for 2-4 hours with continuous stirring

- Workup involving aqueous extraction and organic phase purification

- Purification through column chromatography or recrystallization [3]

This method consistently achieves yields of 65-80% with high purity products suitable for analytical and biological studies [3]. The reaction mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic carbon of the chlorothioformate, followed by elimination of hydrogen chloride.

Alternative Precursor Method utilizes carbamothioyl chloride intermediates [4]. Di-sec-butylcarbamothioyl chloride reacts with benzyl alcohol derivatives under basic conditions:

- Reagents: Di-sec-butylcarbamothioyl chloride + Benzyl alcohol + Base

- Conditions: Room temperature, 1-3 hours

- Solvent: Anhydrous THF or dichloromethane

- Yield: 60-75% [4]

Amine-Carbonyl-Thioketone Reactions

The amine-carbonyl-thioketone methodology provides an alternative synthetic pathway particularly useful when thiocarbamate precursors are not readily available [5] [6]. This approach involves the condensation of di-sec-butylamine with benzyl aldehyde derivatives in the presence of sulfur-containing reagents.

Three-Component Reaction System:

- Amine Component: Di-sec-butylamine (1 equivalent)

- Carbonyl Component: Benzyl aldehyde or substituted benzaldehydes (1 equivalent)

- Sulfur Source: Elemental sulfur, thiols, or thioketone reagents (1-1.5 equivalents) [5]

Reaction Mechanism:

The process involves initial imine formation between the amine and aldehyde, followed by sulfur insertion to generate the thiocarbamate linkage [5]. Sulfur incorporation occurs through either:

- Direct sulfur insertion using elemental sulfur under elevated temperatures (80-120°C)

- Thiol addition followed by oxidative coupling

- Thioketone condensation with subsequent rearrangement [6]

Optimized Conditions:

- Temperature: 60-100°C depending on sulfur source

- Reaction Time: 4-12 hours

- Solvents: Toluene, xylene, or DMF

- Catalysts: Lewis acids (AlCl₃, ZnCl₂) or Brønsted acids

- Yields: 55-75% for well-optimized conditions [5]

Advantages of this method:

- Greater substrate scope and flexibility

- Lower cost of starting materials

- Reduced number of synthetic steps

- Compatibility with various functional groups [5]

Limitations:

- Lower yields compared to precursor methods

- Potential for side product formation

- More complex purification requirements

- Longer reaction times [6]

Production Statistics and Global Distribution

Global production of Tiocarbazil reflects its specialized application in rice agriculture, with manufacturing concentrated in regions with significant rice cultivation and established agrochemical industries.

Regional Production Distribution:

| Region | Production Capacity (metric tons/year) | Market Share (%) | Primary Manufacturers |

|---|---|---|---|

| Asia-Pacific | 2,800-3,200 | 65-70% | Japan, China, India facilities |

| Europe | 800-1,000 | 18-22% | Italian and Spanish plants |

| North America | 300-500 | 8-12% | Specialized chemical companies |

| Latin America | 200-400 | 5-8% | Regional formulators |

| Rest of World | 100-200 | 2-5% | Various small-scale producers |

Total Global Production: Approximately 4,200-5,300 metric tons annually [7] [8]

Major Manufacturing Facilities:

Asian Production Centers:

- Japan: Historically the primary producer with facilities operated by major agricultural chemical companies, producing 1,200-1,500 metric tons annually

- China: Emerging production capacity of 800-1,200 metric tons annually through state-owned and private chemical enterprises

- India: Specialized facilities producing 600-800 metric tons annually, primarily for domestic consumption and regional export [9]

European Production:

- Italy: Isagro facilities with production capacity of 400-600 metric tons annually [8] [9]

- Spain: Regional production of 200-300 metric tons annually

- Other EU countries: Limited production primarily for formulation and distribution [8]

Production Trends (2018-2024):

- Declining overall demand due to environmental regulations and alternative herbicide adoption

- Regional production shifts from developed to developing countries

- Consolidation of manufacturing among fewer specialized producers

- Increased focus on high-purity grades for research and specialty applications [7]

Quality Standards and Specifications:

Industrial production typically targets 98-99% purity for technical grade material, with analytical grade products achieving >99.5% purity [10]. Quality control parameters include:

- Chemical purity by GC-MS analysis

- Water content (<0.5%)

- Heavy metals content (<10 ppm)

- Residual solvents (<1000 ppm)

- Particle size distribution for solid formulations [10]

Economic Factors:

Production costs vary significantly by region, with Asian manufacturers typically achieving 20-30% lower production costs compared to European facilities due to lower labor costs and raw material pricing [8]. However, stringent quality requirements and environmental compliance costs have narrowed this gap in recent years.